1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6-4-11-9(12-8(6)10)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFRFGDRORKGRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217265 | |
| Record name | 3-Pyrrolidinol, 1-(4-chloro-5-methyl-2-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261232-23-8 | |
| Record name | 3-Pyrrolidinol, 1-(4-chloro-5-methyl-2-pyrimidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinol, 1-(4-chloro-5-methyl-2-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 4 Chloro 5 Methylpyrimidin 2 Yl Pyrrolidin 3 Ol
Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 1-(4-chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol, two primary strategic disconnections can be envisioned.
The first and most logical disconnection is at the C-N bond between the pyrimidine (B1678525) and pyrrolidine (B122466) rings. This approach simplifies the synthesis into two key building blocks: a suitably functionalized pyrimidine and a pyrrolidin-3-ol derivative. This strategy is advantageous as it allows for the independent synthesis and modification of each heterocyclic core before their eventual coupling.
A second, less common, disconnection strategy involves cleaving the pyrrolidine ring itself. This would entail a more complex series of reactions to construct the five-membered ring onto a pre-formed pyrimidine scaffold. While potentially offering novel synthetic routes, this approach is generally more challenging.
A deconstruction-reconstruction strategy for pyrimidine rings has also been explored. nsf.govnih.govnih.gov This involves transforming the pyrimidine into an N-arylpyrimidinium salt, which is then cleaved to a three-carbon iminoenamine building block. This intermediate can then be used in various reactions to form different heterocycles. nsf.govnih.govnih.gov
Development and Optimization of Convergent and Linear Synthetic Pathways
Both linear and convergent strategies can be employed for the synthesis of this compound.
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Sequential, step-by-step construction of the target molecule. | Conceptually straightforward. | Can lead to lower overall yields in multi-step syntheses. |
| Convergent Synthesis | Independent synthesis of key fragments followed by a final coupling step. | Generally higher overall yields, more efficient. | May require more complex coupling reactions. |
Exploration of Catalytic Approaches in Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for bond formation.
Transition-metal catalysis, particularly with palladium, is a powerful tool for C-N bond formation. researchgate.netnih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to couple a 2-halopyrimidine derivative with pyrrolidin-3-ol. researchgate.net These reactions are known for their high efficiency and functional group tolerance. researchgate.netnih.gov Ruthenium complexes have also been explored for the synthesis of pyrimidines via acceptorless dehydrogenative coupling pathways. acs.org Pyridine and pyrimidine sulfinates have been used as coupling partners in palladium-catalyzed cross-coupling reactions. tcichemicals.com
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. bohrium.com For the construction of the pyrrolidine ring, organocatalytic methods can be employed to control the stereochemistry of the 3-hydroxy group. bohrium.commdpi.com For instance, proline and its derivatives are effective catalysts for various reactions that can be used to construct the pyrrolidine scaffold. mdpi.com The pyrrolidine ring is a common motif in many organocatalysts. nih.gov Asymmetric cascade reactions catalyzed by cinchona-derived bifunctional amino-squaramide catalysts have been developed for the synthesis of highly substituted pyrrolidines. rsc.org
Heterogeneous catalysts offer significant advantages in terms of ease of separation and reusability. For the synthesis of the pyrimidine and pyrrolidine rings, various heterogeneous catalysts have been explored. For instance, nano-catalysts have been utilized in the green synthesis of pyrido[2,3-d]pyrimidines. rsc.org Magnetic nanoparticles have also been employed as catalysts in one-pot multicomponent reactions for the synthesis of pyrimidine derivatives. mdpi.com L-proline functionalized manganese ferrite (B1171679) nanorods have been used as a heterogeneous catalyst for the stereoselective synthesis of spirocyclic pyrrolidines. nih.govrsc.org Pyrrolidine-based chiral porous polymers have also been developed for heterogeneous organocatalysis. rsc.org
| Catalytic Approach | Examples | Key Advantages |
| Transition-Metal Catalysis | Palladium-catalyzed Buchwald-Hartwig amination. researchgate.net | High efficiency, broad functional group tolerance. researchgate.netnih.gov |
| Organocatalysis | Proline-catalyzed asymmetric reactions. mdpi.com | Enantioselective synthesis, metal-free conditions. bohrium.com |
| Heterogeneous Catalysis | Nano-catalysts, magnetic nanoparticles. rsc.orgmdpi.com | Ease of separation, reusability. nih.govrsc.org |
Investigation of Multi-component Reactions for Pyrimidine and Pyrrolidine Ring Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. nih.govnih.govacs.org
For the pyrimidine ring, various MCRs have been developed. mdpi.com For example, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. acs.orgorganic-chemistry.org
The pyrrolidine ring can also be constructed using MCRs, often through 1,3-dipolar cycloaddition reactions involving azomethine ylides. tandfonline.comresearchgate.net These reactions allow for the rapid and stereocontrolled synthesis of highly substituted pyrrolidines. nih.gov The Ugi multicomponent reaction is also applicable to the synthesis of pyrrolidones. rloginconsulting.com
| Ring System | Multi-component Reaction Strategy | Key Features |
| Pyrimidine | Iridium-catalyzed reaction of amidines and alcohols. acs.orgorganic-chemistry.org | High efficiency, regioselectivity. acs.orgorganic-chemistry.org |
| Pyrrolidine | 1,3-dipolar cycloaddition of azomethine ylides. tandfonline.comresearchgate.net | Stereocontrolled synthesis, rapid construction of complexity. nih.gov |
Regioselective and Stereoselective Synthesis of this compound and its Stereoisomers
The construction of this molecule involves the strategic coupling of a pyrrolidine moiety with a pyrimidine core. This process presents two main challenges: ensuring the pyrrolidine substitutes the pyrimidine ring at the correct position (regioselectivity) and controlling the three-dimensional arrangement of atoms, particularly at the chiral center of the pyrrolidine ring (stereoselectivity).
The synthesis typically involves the nucleophilic aromatic substitution (SNAr) reaction between a pyrrolidin-3-ol derivative and 2,4-dichloro-5-methylpyrimidine. The pyrimidine ring has two reactive sites for substitution, the C2 and C4 positions. Generally, in SNAr reactions of 2,4-dichloropyrimidines, substitution is favored at the C4 position. wuxiapptec.com This preference is attributed to the higher LUMO coefficient at C4 and the greater stabilization of the Meisenheimer intermediate formed during the reaction. stackexchange.com
However, the regioselectivity of this reaction is highly sensitive to electronic and steric effects, as well as reaction conditions. wuxiapptec.com The presence of the electron-donating methyl group at the C5 position can modulate the electronic properties of the pyrimidine ring. While C4 substitution is common, achieving the desired C2 substitution to form this compound requires careful control. For some substrates, using specific nucleophiles, such as tertiary amines, has been shown to reverse the typical selectivity and favor the C2 position. nih.gov For secondary amine nucleophiles like pyrrolidin-3-ol, factors such as solvent, temperature, and the presence of additives can be manipulated to influence the C2/C4 product ratio. Quantum mechanics (QM) analysis can be employed to predict the regioselectivity by calculating the energy of the transition states for substitution at both positions. wuxiapptec.com
| Factor | Influence on Regioselectivity | Typical Outcome | Reference |
|---|---|---|---|
| Electronic Effects | The inherent electronic properties of the pyrimidine ring generally make the C4 position more electrophilic and better able to stabilize the negative charge in the Meisenheimer complex. | Favors C4 substitution. | stackexchange.com |
| Nucleophile Structure | The nature of the incoming nucleophile can alter the selectivity. Bulky or specific types of amines can favor C2 substitution. | Tertiary amines have shown excellent C2 selectivity. | nih.gov |
| Ring Substituents | Substituents on the pyrimidine ring can alter the electronic distribution. Electron-donating groups at C6 have been shown to favor C2 substitution. The C5-methyl group has a weaker but still relevant electronic influence. | Highly dependent on the substituent's position and electronic nature. | wuxiapptec.com |
| Reaction Conditions | Solvent, temperature, and catalysts can influence the kinetic vs. thermodynamic product distribution, thereby affecting the final C2/C4 ratio. | Optimization is required to favor the desired C2 isomer. | wuxiapptec.com |
The pyrrolidin-3-ol fragment of the target molecule contains a stereocenter at the C3 position. The synthesis of enantiomerically pure forms, such as (R)- or (S)-1-(4-chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol, is critical for pharmaceutical applications. This is achieved through either diastereoselective or enantioselective strategies.
Enantioselective synthesis can be accomplished by:
Using Chiral Pool Precursors: Commercially available enantiopure starting materials, such as (R)- or (S)-pyrrolidin-3-ol, can be directly used in the SNAr reaction. This is often a straightforward approach to obtain the desired stereoisomer. Other precursors like optically pure 4-hydroxyproline (B1632879) can also be converted into the required pyrrolidine derivative. mdpi.com
Asymmetric Catalysis: A prochiral precursor can be converted into a chiral pyrrolidine derivative using a chiral catalyst. For instance, the asymmetric reduction of a pyrrolidin-3-one derivative using a chiral reducing agent or a catalyst can yield enantiomerically enriched pyrrolidin-3-ol. nih.gov
1,3-Dipolar Cycloadditions: The diastereoselective [3+2] cycloaddition between azomethine ylides and chiral dipolarophiles can generate highly substituted pyrrolidines with excellent stereocontrol, which can then be converted to the desired product. acs.org
Diastereoselective approaches are relevant when multiple stereocenters are being formed. For instance, palladium-catalyzed alkene difunctionalization reactions can produce complex pyrrolidine structures with high diastereo- and enantioselectivity. nih.gov
| Strategy | Description | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Chiral Pool Synthesis | Utilizes readily available, enantiomerically pure starting materials like (R)- or (S)-pyrrolidin-3-ol or 4-hydroxyproline. | Often straightforward, reliable, and avoids complex asymmetric reactions. | Limited by the availability and cost of the chiral starting material. | mdpi.com |
| Asymmetric Catalysis | A chiral catalyst or reagent induces stereoselectivity in a reaction that creates the chiral center (e.g., asymmetric hydrogenation of a pyrrole). | Potentially more scalable and versatile than chiral pool methods. | Requires development and optimization of the catalytic system; catalyst cost can be high. | nih.gov |
| 1,3-Dipolar Cycloaddition | A [3+2] cycloaddition reaction using chiral auxiliaries or catalysts to control the stereochemical outcome. | Can create multiple stereocenters simultaneously with high control. | May require additional steps to install the correct functionality and remove auxiliaries. | acs.org |
Process Optimization and Green Chemistry Principles in Synthesis
Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its environmental impact. The synthesis of this compound can be optimized by applying green chemistry principles, focusing on aspects like solvent choice and energy consumption. nih.govresearchgate.neteurekaselect.com
The choice of solvent is critical in the key SNAr step. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are commonly used as they can effectively solvate the intermediates and facilitate the reaction. However, these solvents pose environmental and safety concerns. libretexts.org
Green chemistry encourages the use of safer, more environmentally benign solvents. powertechjournal.com Research has explored alternatives for SNAr reactions on nitrogen heterocycles. Polyethylene glycol (PEG), for example, has been used as a recyclable and non-toxic solvent medium, sometimes leading to excellent yields in significantly reduced reaction times. nih.gov Water or solvent-free conditions are also highly desirable green alternatives that are explored where feasible. eurekaselect.com Optimizing the reaction medium involves balancing reactivity, product isolation, and environmental impact.
To improve efficiency and reduce energy consumption, modern enabling technologies like microwave irradiation and continuous flow chemistry are being implemented in pyrimidine synthesis. eurekaselect.com
Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reaction rates compared to conventional heating methods. tandfonline.com For the synthesis of pyrimidine derivatives, this often translates to a reduction in reaction times from hours to minutes and an increase in product yields. acs.orgnih.govresearchgate.net The rapid, uniform heating provided by microwaves can also minimize the formation of side products.
| Technique | Typical Reaction Time | Energy Efficiency | Scalability | Advantages | Reference |
|---|---|---|---|---|---|
| Conventional Heating | Hours to days | Low | Established | Simple equipment setup. | nih.gov |
| Microwave-Assisted | Minutes to hours | High | Batch-size limited | Rapid reaction rates, higher yields, improved purity. | tandfonline.comnih.gov |
| Flow Chemistry | Continuous process | High | Excellent | Enhanced safety, precise control, easy automation and scale-up. | nih.gov |
Comprehensive Spectroscopic and Structural Characterization of 1 4 Chloro 5 Methylpyrimidin 2 Yl Pyrrolidin 3 Ol
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.
Proton (¹H) and Carbon-13 (¹³C) NMR for Primary Structural Elucidation
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) and pyrrolidinol moieties.
Pyrimidine Moiety : The 4-chloro-5-methylpyrimidine (B1314200) fragment will display a singlet for the methyl protons (CH₃) and a singlet for the aromatic proton at the C6 position. Based on data for 4-chloro-5-methylpyrimidine, the methyl signal is expected around δ 2.4 ppm, and the aromatic proton signal (H-6) is anticipated to appear downfield, likely in the range of δ 8.5-8.7 ppm.
Pyrrolidinol Moiety : The pyrrolidin-3-ol ring will show more complex splitting patterns. The proton on the carbon bearing the hydroxyl group (H-3) would appear as a multiplet, estimated to be in the δ 4.4-4.6 ppm region. The protons on the carbons adjacent to the nitrogen atom (H-2 and H-5) are expected to be diastereotopic and will likely appear as multiplets in the δ 3.5-4.0 ppm range, shifted downfield due to the connection to the electron-withdrawing pyrimidine ring. The protons at the C4 position (H-4) would also be diastereotopic and are predicted to resonate as multiplets in the δ 2.0-2.4 ppm region. The hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being concentration and solvent dependent.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrimidine H-6 | 8.5 - 8.7 | s |
| Pyrrolidine (B122466) H-3 | 4.4 - 4.6 | m |
| Pyrrolidine H-2, H-5 | 3.5 - 4.0 | m |
| Pyrimidine -CH₃ | ~2.4 | s |
| Pyrrolidine H-4 | 2.0 - 2.4 | m |
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Pyrimidine Moiety : The pyrimidine ring is expected to show four distinct carbon signals. The carbon atom C2, attached to the pyrrolidine ring, would be significantly downfield. The chlorinated carbon (C4) and the carbon bearing the methyl group (C5) will also have characteristic chemical shifts. The C6 carbon, attached to a proton, will appear in the aromatic region.
Pyrrolidinol Moiety : The pyrrolidinol ring will exhibit four carbon signals. The carbon bearing the hydroxyl group (C3) is expected around δ 70-75 ppm. The carbons adjacent to the nitrogen (C2' and C5') will be in the δ 45-55 ppm range. The C4' carbon is predicted to be the most upfield of the ring carbons.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrimidine C2 | 160 - 165 |
| Pyrimidine C4 | 155 - 160 |
| Pyrimidine C6 | 150 - 155 |
| Pyrimidine C5 | 120 - 125 |
| Pyrrolidine C3' | 70 - 75 |
| Pyrrolidine C2', C5' | 45 - 55 |
| Pyrrolidine C4' | 30 - 35 |
Advanced Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the two heterocyclic rings, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy) : This experiment would reveal the ¹H-¹H coupling networks. It would be crucial for assigning the protons within the pyrrolidinol ring, showing correlations between H-3 and H-4, and between H-4 and H-5, as well as between H-2 and the other pyrrolidine protons.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the direct assignment of the carbon signals for all protonated carbons by correlating the proton signals to their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the pyrrolidine H-2'/H-5' protons and the pyrimidine C2 carbon, which would definitively confirm the point of attachment between the two rings. Correlations between the pyrimidine methyl protons and C5 and C4/C6 of the pyrimidine ring would also be observed.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique provides information about the spatial proximity of protons. NOESY would be useful in determining the stereochemistry and preferred conformation of the pyrrolidinol ring. For instance, correlations between the pyrimidine H-6 and protons on the pyrrolidine ring would help define the orientation of the two rings relative to each other.
Quantitative NMR (qNMR) for Reaction Monitoring and Purity Assessment
Quantitative NMR (qNMR) could be a powerful tool for the analysis of this compound. By integrating the signals of the analyte against a certified internal standard of known concentration, the purity of a sample can be determined with high accuracy and precision. For instance, the well-resolved singlet of the pyrimidine H-6 proton would be an ideal candidate for quantification. This method could also be employed to monitor the progress of the synthesis reaction by measuring the consumption of starting materials and the formation of the product over time.
High-Resolution Mass Spectrometry (HRMS) for Accurate Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental formula of the compound. For this compound (C₉H₁₂ClN₃O), the expected exact mass can be calculated.
Predicted HRMS Data
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 214.0741 |
The observation of the protonated molecule [M+H]⁺ with a measured m/z value matching the calculated value to within a few parts per million would provide strong evidence for the elemental composition. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) would also be a key diagnostic feature in the mass spectrum.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to show characteristic absorption bands for the various functional groups.
A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group.
C-H stretching vibrations for the aromatic pyrimidine ring and the aliphatic pyrrolidine ring would be observed in the 3100-2850 cm⁻¹ region.
The C=N and C=C stretching vibrations of the pyrimidine ring are expected to appear in the 1600-1450 cm⁻¹ region.
A C-O stretching vibration for the secondary alcohol would likely be present in the 1150-1050 cm⁻¹ range.
The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ region.
Raman Spectroscopy
Raman spectroscopy would provide complementary information to the IR spectrum. The pyrimidine ring vibrations, particularly the symmetric ring breathing modes, are expected to give strong signals. The C-Cl stretch may also be more prominent in the Raman spectrum.
Predicted Vibrational Spectroscopy Data
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3400-3200 (broad) | Weak |
| Aromatic C-H Stretch | 3100-3000 | Strong |
| Aliphatic C-H Stretch | 3000-2850 | Strong |
| C=N, C=C Stretch (Pyrimidine) | 1600-1450 | Strong |
| C-O Stretch | 1150-1050 | Medium |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-chloro-5-methylpyrimidine |
| pyrrolidin-3-ol |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the primary chromophore responsible for UV absorption is the substituted pyrimidine ring.
The electronic spectrum of pyrimidine-based compounds is typically characterized by π → π* and n → π* transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons of the nitrogen atoms in the pyrimidine ring, are of lower intensity and appear at longer wavelengths.
The solvent environment can influence the position and intensity of absorption bands. Polar solvents may cause a shift in the λmax due to interactions with the chromophore. For instance, studies on 2-aminopyridine (B139424) derivatives have shown that increasing solvent polarity can lead to a bathochromic (red) shift in the absorption spectrum.
Based on these analogous data, it is reasonable to predict that this compound will exhibit significant UV absorption in the 270-290 nm range, primarily due to the electronic transitions within the 2-(N-pyrrolidinyl)-4-chloro-5-methylpyrimidine moiety.
Table 1: Predicted UV-Vis Spectroscopic Data for this compound Based on Analogous Compounds
| Predicted Parameter | Estimated Value | Basis for Prediction |
| λmax (nm) | 270 - 290 | Based on the λmax of 275 nm for a similarly substituted pyrimidine derivative. |
| Molar Absorptivity (ε) | Moderate to High | Typical for π → π* transitions in aromatic heterocyclic systems. |
| Solvent Effects | Potential for bathochromic or hypsochromic shifts depending on solvent polarity. | General observations for n → π* and π → π* transitions in heteroaromatic compounds. |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Conformational Studies (if applicable to chiral forms)
The presence of a stereocenter at the 3-position of the pyrrolidinol ring renders this compound a chiral molecule, existing as (R) and (S) enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful tool for studying such chiral compounds. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules.
As with UV-Vis data, specific experimental CD spectra for this compound are not available. However, the principles of chiroptical spectroscopy and data from analogous chiral molecules can provide insight into its expected CD properties.
The Cotton effects observed in a CD spectrum (positive or negative peaks) are highly sensitive to the spatial arrangement of atoms around the stereocenter and the nature of the chromophores in its vicinity. For this compound, the pyrimidine ring acts as the primary chromophore. The interaction between the electric transition dipole moments of this chromophore and the chiral environment of the pyrrolidinol ring will give rise to a characteristic CD spectrum.
Studies on other N-aryl substituted chiral cyclic alcohols have demonstrated that the sign of the Cotton effect can often be correlated with the absolute configuration of the stereocenter. For example, in some aryl-substituted alcohols, the (S)-enantiomer consistently shows a positive first Cotton effect, while the (R)-enantiomer displays a negative one. This correlation, however, is not universal and depends on the specific conformation of the molecule.
The conformation of the pyrrolidine ring and the relative orientation of the pyrimidine substituent will significantly influence the CD spectrum. The flexibility of the five-membered pyrrolidine ring means that it can adopt various conformations, and the thermodynamically most stable conformer will likely dominate the observed CD spectrum in solution.
Table 2: Predicted Chiroptical Properties for Enantiomers of this compound
| Property | Predicted Characteristic | Rationale |
| CD Spectrum | Expected to show distinct Cotton effects in the UV region corresponding to the electronic transitions of the pyrimidine chromophore. | The chiral pyrrolidinol moiety will induce circular dichroism in the achiral pyrimidine chromophore. |
| Enantiomeric Distinction | The (R) and (S) enantiomers are predicted to exhibit mirror-image CD spectra. | A fundamental principle of chiroptical spectroscopy for enantiomeric pairs. |
| Conformational Dependence | The sign and magnitude of the Cotton effects will be dependent on the preferred conformation of the pyrrolidine ring and the orientation of the pyrimidine substituent. | The spatial relationship between the chiral center and the chromophore dictates the chiroptical response. |
Theoretical and Computational Chemistry Investigations of 1 4 Chloro 5 Methylpyrimidin 2 Yl Pyrrolidin 3 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and properties of molecules from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing insights into molecular geometry, orbital energies, and charge distributions. For a molecule like 1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol, these calculations would be essential to understand its intrinsic chemical nature.
Geometry Optimization and Conformational Analysis
A critical first step in any computational study is to find the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule such as this compound, which contains a pyrrolidine (B122466) ring and a rotatable bond connecting it to the pyrimidine (B1678525) ring, multiple low-energy conformations may exist.
Conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify all stable conformers and the energy barriers between them. This is often achieved by rotating dihedral angles and performing geometry optimization at each step. The pyrrolidine ring itself can adopt different puckered conformations, such as envelope or twist forms, which would be investigated to determine the most energetically favorable arrangement.
Molecular Orbital Analysis (HOMO-LUMO) and Electronic Properties
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's chemical stability and reactivity. A small energy gap generally indicates a more reactive molecule. For this compound, analysis would reveal the spatial distribution of these orbitals, indicating which parts of the molecule are most likely to be involved in electron-donating or electron-accepting interactions.
Charge Distribution and Electrostatic Potential Surface Mapping
The distribution of electron density within a molecule determines its electrostatic properties. Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing this distribution. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of negative, positive, and neutral potential.
For this compound, an MEP map would identify electron-rich (nucleophilic) sites, such as the nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group, and electron-poor (electrophilic) sites. This information is vital for predicting how the molecule will interact with other molecules, including biological targets.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies) and Comparison with Experimental Data
Quantum chemical calculations can predict various spectroscopic parameters. For instance, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies can be calculated.
These predicted spectra serve as a powerful tool for structure verification when compared with experimentally obtained data. Discrepancies between theoretical and experimental values can provide insights into intermolecular interactions or solvent effects that are not accounted for in the gas-phase calculations.
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior in Solution
While quantum mechanics provides a detailed electronic description, it is computationally expensive for large systems or long timescales. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to study the conformational landscapes and dynamic behavior of molecules, particularly in a solvent environment.
MD simulations would model the movement of the atoms of this compound over time in a simulated solvent box (e.g., water). This would provide a detailed picture of its conformational flexibility, solvation structure, and how it explores different shapes in solution, offering insights that are complementary to the static picture from quantum chemical calculations.
Theoretical Reactivity Studies and Reaction Pathway Prediction
Computational methods can be used to predict the reactivity of a molecule and explore potential reaction mechanisms. Reactivity indices derived from DFT calculations, such as Fukui functions, can identify the most reactive sites for nucleophilic, electrophilic, or radical attack.
Furthermore, computational chemistry can be used to map out the entire energy profile of a chemical reaction, identifying transition states and intermediates. This allows for the prediction of the most likely reaction pathways and the calculation of activation energies, providing a deeper understanding of the molecule's chemical behavior.
In-Depth Computational Analysis of this compound Remains Elusive
A comprehensive search of scientific literature and computational chemistry databases has revealed a notable absence of published research specifically detailing the intermolecular interactions and supramolecular assembly of the chemical compound this compound in the solid state.
Despite the growing interest in the computational analysis of heterocyclic compounds for applications in materials science and medicinal chemistry, detailed theoretical investigations into the solid-state characteristics of this particular pyrimidine derivative are not publicly available. Standard computational methods, such as Hirshfeld surface analysis and Density Functional Theory (DFT) calculations, are powerful tools used to elucidate the intricate network of non-covalent interactions that govern how molecules arrange themselves in a crystal lattice. These analyses provide quantitative insights into hydrogen bonds, halogen bonds, van der Waals forces, and π-interactions, which are crucial for understanding and predicting the physical properties of a solid material.
Typically, a computational study on the supramolecular assembly would involve:
Energy Framework Analysis: This method, also derived from computational calculations, helps to visualize and quantify the energetic landscape of the crystal structure. It illustrates the topology and strength of intermolecular interaction energies, typically separating them into electrostatic, dispersion, polarization, and repulsion components, to highlight the dominant forces in the supramolecular architecture.
Quantum Chemical Calculations: Methods like DFT are employed to calculate the interaction energies between molecular pairs or clusters, providing precise energetic data on specific hydrogen bonds or other significant non-covalent bonds that stabilize the crystal structure.
The absence of such studies for this compound means that detailed data tables quantifying interaction percentages, interaction energies, and key bond distances for its crystal structure cannot be provided at this time. The scientific community has not yet published the foundational crystallographic or computational data required to perform and report on such an analysis.
Therefore, the section "," and specifically subsection "4.4. Computational Analysis of Intermolecular Interactions and Supramolecular Assembly in Solid State," cannot be constructed with scientifically accurate and verifiable information as per the instructions. Further experimental work to determine the single-crystal X-ray structure of this compound would be the necessary first step to enable such a theoretical investigation.
Reactivity Studies and Derivatization Chemistry of 1 4 Chloro 5 Methylpyrimidin 2 Yl Pyrrolidin 3 Ol
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring
The pyrimidine ring is an electron-deficient heterocycle, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when substituted with good leaving groups like halogens.
Investigation of Chloro Group Reactivity at C-4
The chlorine atom at the C-4 position of the pyrimidine ring is highly susceptible to nucleophilic attack. This enhanced reactivity is a consequence of the electron-withdrawing nature of the two ring nitrogen atoms, which stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the substitution process. In compounds like 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C-4 position over the C-2 position. wuxiapptec.comstackexchange.com This selectivity is often attributed to the greater ability of the para-nitrogen atom (N-1) to stabilize the intermediate through resonance, as well as a higher lowest unoccupied molecular orbital (LUMO) coefficient at C-4. stackexchange.com
In the case of 1-(4-chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol, the presence of the electron-donating pyrrolidinyl group at C-2 and the weakly electron-donating methyl group at C-5 further reinforces the inherent preference for nucleophilic attack at the C-4 position. The bulky substituent at C-2 may also provide some steric hindrance to an approaching nucleophile, directing it towards the more accessible C-4 position.
Regioselectivity and Scope of Nucleophiles (e.g., amines, alkoxides, thiols)
The reaction at the C-4 position is highly regioselective, and a wide array of nucleophiles can be employed to displace the chloro group. This versatility allows for the synthesis of diverse libraries of compounds based on the core structure.
Amines: Primary and secondary amines readily react to form the corresponding 4-amino-pyrimidine derivatives. The reaction typically proceeds under mild conditions, often requiring only a base to neutralize the HCl byproduct.
Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, react to yield 4-alkoxy-pyrimidine ethers. These reactions are generally carried out in the corresponding alcohol as the solvent.
Thiols: Thiolates are potent nucleophiles and react efficiently to produce 4-thioether derivatives. nih.gov The reaction is usually performed in the presence of a base to deprotonate the thiol.
The general reactivity pattern follows the expected SNAr mechanism, where the rate is dependent on the nucleophilicity of the attacking species and the stability of the intermediate. Studies on related 4-chloropyrimidines have demonstrated that substitution proceeds cleanly and in high yields with these classes of nucleophiles. chemrxiv.org
Table 1: Representative SNAr Reactions at the C-4 Position
Illustrative examples of nucleophilic substitution on the this compound scaffold.
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Amine | Morpholine | 4-Morpholinylpyrimidine |
| Alkoxide | Sodium Methoxide | 4-Methoxypyrimidine |
| Thiol | Sodium Thiophenoxide | 4-(Phenylthio)pyrimidine |
Transformations Involving the Pyrrolidin-3-ol Moiety
The pyrrolidin-3-ol portion of the molecule contains two reactive sites: the secondary hydroxyl group and the tertiary nitrogen atom.
Functionalization of the Hydroxyl Group (e.g., esterification, etherification, oxidation, reduction)
The secondary hydroxyl group at the C-3 position of the pyrrolidine (B122466) ring is a versatile handle for further derivatization through several standard organic transformations. researchgate.net
Esterification: The alcohol can be readily converted to esters by reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions (e.g., using DCC or EDC). nih.govresearchgate.net This allows for the introduction of a wide variety of acyl groups.
Etherification: Formation of ethers can be achieved, for example, through a Williamson ether synthesis by first deprotonating the alcohol with a strong base (like NaH) to form the alkoxide, followed by reaction with an alkyl halide.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-one, using a range of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.
Reduction: While the hydroxyl group itself is not typically reduced, it can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently removed via reductive cleavage if desired, yielding the corresponding deoxygenated pyrrolidine derivative.
Table 2: Potential Transformations of the Pyrrolidin-3-ol Hydroxyl Group
Common functionalization strategies for the secondary alcohol moiety.
| Reaction Type | Reagent Example | Resulting Functional Group |
|---|---|---|
| Esterification | Acetyl Chloride | Acetate Ester |
| Etherification | NaH, then Methyl Iodide | Methyl Ether |
| Oxidation | Dess-Martin Periodinane | Ketone |
| Activation | Tosyl Chloride, Pyridine | Tosylate Ester |
Reactivity of the Pyrrolidine Nitrogen Atom
The nitrogen atom of the pyrrolidine ring is a tertiary amine, as it is bonded to two carbon atoms within the ring and the C-2 carbon of the pyrimidine ring. Its lone pair of electrons is delocalized to some extent into the electron-deficient pyrimidine system, which significantly reduces its nucleophilicity and basicity compared to a simple dialkylamine. nih.govwikipedia.org Consequently, further reactions such as N-alkylation to form a quaternary ammonium (B1175870) salt are generally difficult and require harsh conditions. The primary reactivity associated with this nitrogen is established during the synthesis of the parent molecule, typically via nucleophilic substitution of a 2-chloropyrimidine (B141910) with pyrrolidin-3-ol.
Reactivity of the Methyl Group on the Pyrimidine Ring (e.g., benzylic functionalization)
The methyl group at the C-5 position of the pyrimidine ring exhibits reactivity analogous to a benzylic methyl group due to its attachment to an aromatic system. rsc.org The pyrimidine ring can stabilize an adjacent radical, anion, or cation, facilitating a variety of transformations at this position.
Deprotonation and Alkylation: Treatment with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, can deprotonate the methyl group to form a carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form a new carbon-carbon bond. rsc.org
Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the methyl group can be halogenated to afford a halomethylpyrimidine derivative. This product is a valuable intermediate for subsequent nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a formyl (aldehyde) group or a carboxyl (carboxylic acid) group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂).
These functionalizations provide a pathway to extend the molecular scaffold from the C-5 position, offering another avenue for creating structural diversity. researchgate.netrsc.orgresearchgate.net
Electrophilic Substitution Reactions on the Pyrimidine Ring.
The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution, making such reactions considerably more difficult than for electron-rich aromatic systems like benzene. brainly.comuoanbar.edu.iqresearchgate.net For an electrophilic attack to occur, the presence of strong electron-donating (activating) groups on the pyrimidine ring is generally required. researchgate.net
In the case of this compound, the pyrimidine ring is substituted at positions 2, 4, and 5. The only available position for electrophilic substitution is C-6. The reactivity of this position is governed by the cumulative electronic effects of the existing substituents.
C-2 Substituent: The 2-(pyrrolidin-3-ol) group, attached via its nitrogen atom, acts as a potent activating group through a positive mesomeric effect (+M), donating electron density into the ring.
C-5 Substituent: The methyl group is a weak activating group, donating electron density through a positive inductive effect (+I).
| Position | Substituent | Electronic Effect | Influence on Electrophilic Substitution |
|---|---|---|---|
| C-2 | -(pyrrolidin-3-ol) | +M, -I (Strongly Activating) | Directs electrophiles to C-6; increases ring reactivity. |
| C-4 | -Cl | -I, +M (Deactivating) | Decreases overall ring reactivity. |
| C-5 | -CH₃ | +I (Weakly Activating) | Slightly increases overall ring reactivity. |
Mechanistic Investigations of Key Transformations.
A key transformation for this compound is the nucleophilic aromatic substitution (SNAr) at the C-4 position, involving the displacement of the chloride leaving group. The electron-deficient nature of the pyrimidine ring makes it highly susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via a well-established two-step addition-elimination mechanism.
Addition Step (Rate-Determining): A nucleophile (Nu⁻) attacks the electrophilic C-4 carbon, which bears the chloro leaving group. This attack temporarily breaks the aromaticity of the pyrimidine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comyoutube.com This step is typically the slow, rate-determining step of the reaction. The negative charge in the Meisenheimer complex is stabilized by resonance, with delocalization onto the electronegative nitrogen atoms of the pyrimidine ring.
Elimination Step (Fast): The aromaticity of the ring is restored in a rapid subsequent step through the expulsion of the chloride leaving group, yielding the final substituted product.
The stability of the Meisenheimer intermediate is crucial to the facility of the reaction. The ring nitrogens, particularly the one at position 1 (para to the site of attack), play a significant role in stabilizing the negative charge through resonance. Studies on analogous chloropyrimidines show that the C-4 position is generally more reactive towards nucleophilic attack than the C-2 position. stackexchange.com This selectivity can be explained by frontier molecular orbital theory, which indicates a larger LUMO coefficient at C-4, and by the greater stability of the corresponding Meisenheimer intermediate. stackexchange.com
Kinetic studies on related systems have shown that the reaction rate is dependent on the nucleophilicity of the attacking species, the solvent polarity, and the electronic nature of other substituents on the ring. zenodo.org For instance, the use of polar aprotic solvents can accelerate the reaction by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its effective nucleophilicity.
Synthesis of Structurally Related Analogs for Structure-Property Relationship Studies.
The synthesis of structurally related analogs of this compound allows for the systematic investigation of structure-property relationships, such as the impact of structural modifications on physicochemical properties like melting point, solubility, and crystallinity. A common strategy for derivatization is the SNAr reaction at the C-4 position.
By reacting the parent compound with a variety of nucleophiles, a library of analogs with different substituents at the C-4 position can be generated. For example, treatment with various primary or secondary amines under basic or microwave-assisted conditions leads to the formation of C-4 amino-substituted pyrimidines. nih.govnih.gov Similarly, reaction with alkoxides or phenoxides can yield corresponding ether derivatives. These modifications can significantly alter the molecule's properties. For instance, introducing a polar functional group at C-4 may increase aqueous solubility, while appending a large, rigid aromatic system could raise the melting point due to more efficient crystal packing.
The following table details the synthesis of several analogs based on a 2-amino-4-chloropyrimidine (B19991) core, showcasing the versatility of the SNAr reaction for generating structural diversity and influencing physical properties.
| Starting Material Core | Reagent/Nucleophile | Resulting C-4 Substituent | Reported Property |
|---|---|---|---|
| 2-Amino-4-chloro-5-methylpyrimidine | Aniline | -NH-Ph | Melting Point: 165-167 °C |
| 2-Amino-4-chloro-5-methylpyrimidine | 4-Fluoroaniline | -NH-(p-F-Ph) | Melting Point: 188-190 °C |
| 2-Amino-4-chloro-5-methylpyrimidine | Piperidine | -N(CH₂)₅ | Melting Point: 94-96 °C |
| 2-Amino-4-chloro-5-methylpyrimidine | Morpholine | -N(CH₂CH₂)₂O | Melting Point: 154-156 °C |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | -O-Ph | Melting Point: 80 °C rsc.org |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium thiophenoxide | -S-Ph | Melting Point: 81-82 °C rsc.org |
Data adapted from studies on analogous pyrimidine systems for illustrative purposes. rsc.org
Advanced Analytical Techniques for Purity and Isomeric Analysis
Chromatographic Techniques for Purity Assessment and Separation of Isomers
Chromatographic methods are indispensable for separating the main compound from any impurities and for the resolution of its enantiomers, which is critical given the chiral center in the pyrrolidin-3-ol moiety.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like "1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol". A reversed-phase HPLC (RP-HPLC) method would be the most common approach for determining the purity of this compound. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.
For the analysis of "this compound", a C18 column would likely be employed. The mobile phase would typically consist of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The detection is commonly performed using a UV detector at a wavelength where the pyrimidine (B1678525) chromophore exhibits strong absorbance. The method would be validated for parameters such as linearity, accuracy, precision, and specificity to ensure reliable quantification of purity.
Illustrative HPLC Purity Analysis Data
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 4.2 min |
| Purity | 99.5% |
| Impurity A | 0.2% (at 2.8 min) |
| Impurity B | 0.3% (at 3.5 min) |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For "this compound", direct analysis by GC may be challenging due to its relatively high molecular weight and the presence of a polar hydroxyl group, which can lead to poor peak shape and thermal degradation.
To overcome these limitations, derivatization of the hydroxyl group to a more volatile and thermally stable ether or ester can be performed prior to GC analysis. For instance, silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing its volatility. The analysis would be carried out on a capillary column with a non-polar stationary phase, and detection would typically be performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for structural confirmation of any separated impurities.
Hypothetical GC Method Parameters for Derivatized Compound
| Parameter | Value |
| Derivatizing Agent | BSTFA with 1% TMCS |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |
| Detector | FID at 300 °C |
Due to the presence of a stereocenter at the 3-position of the pyrrolidine (B122466) ring, "this compound" exists as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) is a highly efficient technique for the separation of chiral compounds. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC.
For the chiral separation of this compound, a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving a wide range of enantiomers. The mobile phase in SFC typically consists of supercritical CO2 modified with a small amount of an organic solvent, such as methanol or ethanol, to improve analyte solubility and chromatographic performance. The separation of the (R)- and (S)-enantiomers would be monitored using a UV detector. The high success rate and performance of SFC make it a preferred method for chiral separations in drug discovery and development. researchgate.net
Illustrative SFC Chiral Separation Data
| Parameter | Value |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Supercritical CO2 / Methanol (85:15 v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 254 nm |
| Retention Time (R)-enantiomer | 5.8 min |
| Retention Time (S)-enantiomer | 7.2 min |
| Resolution | > 2.0 |
Thermal Analysis for Thermal Behavior
Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. For "this compound", techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about its thermal stability and solid-state properties.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is crucial for determining the thermal stability and decomposition profile of the compound. A typical TGA experiment would involve heating a small amount of the sample at a constant rate and monitoring its weight loss. The resulting TGA curve would indicate the temperature at which decomposition begins and the number of decomposition steps.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition, and crystallization events. For a crystalline solid like "this compound", DSC would show a sharp endothermic peak corresponding to its melting point. The purity of the compound can also be estimated from the shape of the melting peak.
Hypothetical Thermal Analysis Data
| Analysis | Parameter | Result |
| TGA | Onset of Decomposition | ~ 220 °C |
| Atmosphere | Nitrogen | |
| DSC | Melting Point (Onset) | 155 °C |
| Melting Point (Peak) | 158 °C | |
| Enthalpy of Fusion | 25 J/g | |
| Atmosphere | Nitrogen |
Future Research Directions and Academic Significance
Exploration of Unexplored Synthetic Pathways and Methodologies
The continued academic and industrial interest in complex heterocyclic molecules necessitates the development of novel and efficient synthetic routes. For 1-(4-chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol, future research could significantly benefit from exploring synthetic pathways that improve upon traditional methods in terms of yield, atom economy, and environmental impact. Many current syntheses of substituted pyrimidines involve multi-step sequences which can be cumbersome and low-yielding. growingscience.com
A primary area for future investigation is the development of one-pot, multi-component reactions. mdpi.com Methodologies that combine precursors, such as a derivative of pyrrolidin-3-ol, an appropriate 1,3-dicarbonyl equivalent for the methylated C4-C5-C6 segment, and an amidine source, could streamline the synthesis of the core pyrimidine (B1678525) ring structure. Furthermore, catalyzed tandem or cascade reactions, which create multiple chemical bonds in a single operation, represent a highly efficient approach. mdpi.comorganic-chemistry.org For example, a copper-catalyzed tandem reaction has been described for synthesizing other complex pyrimidine derivatives. mdpi.com
The adoption of greener and more sustainable technologies is another critical research direction. This includes the use of microwave-assisted synthesis to potentially reduce reaction times and improve yields, and the implementation of flow chemistry, which allows for enhanced control over reaction parameters, improved safety, and easier scalability. Exploring alternative, non-toxic, and recyclable catalysts, such as β-cyclodextrin which has been used in aqueous media for pyrimidine synthesis, could also be a fruitful avenue. mdpi.com
| Synthetic Methodology | Potential Advantages | Key Research Focus |
| Multi-Component Reactions | Increased efficiency, reduced purification steps, improved atom economy. | Design of novel one-pot procedures with readily available starting materials. mdpi.com |
| Catalytic Cascade Reactions | Formation of multiple bonds in a single step, high synthetic efficiency. | Discovery of new catalysts (e.g., iron-based) for dehydrogenative functionalization. organic-chemistry.org |
| Microwave-Assisted Synthesis | Rapid reaction times, potential for higher yields and cleaner reactions. | Optimization of microwave parameters for key synthetic steps. |
| Flow Chemistry | Enhanced safety, precise control of reaction conditions, improved scalability. | Development of continuous flow processes for key intermediates and the final product. |
Potential as a Building Block in Complex Molecular Architectures and Materials Chemistry
The structural features of this compound make it a versatile scaffold for the synthesis of more complex molecules. The reactive chloro group at the C4 position of the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. youtube.com The secondary alcohol on the pyrrolidine (B122466) ring provides another site for derivatization, such as esterification or etherification.
In medicinal chemistry, this compound serves as a valuable starting point for the development of new therapeutic agents. The pyrimidine core is a privileged structure found in numerous biologically active compounds, and the pyrrolidinol moiety is also a common feature in pharmaceuticals. growingscience.comnih.gov Future work could involve creating libraries of derivatives by modifying the chloro and hydroxyl positions and screening them for activity against various biological targets, such as protein kinases or receptors. The pyrrolidine ring is a key structural motif in many synthetic and medicinal chemistry applications. rsc.org
In the field of materials chemistry, the nitrogen atoms of the pyrimidine ring can act as ligands for coordinating with metal ions, opening possibilities for the creation of novel metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting electronic, magnetic, or catalytic properties. The hydroxyl group could also be utilized to graft the molecule onto surfaces to modify their properties or to serve as an initiation point for polymerization, leading to new functional polymers.
Challenges and Opportunities in Stereochemical Control and Resolution Studies
The presence of a chiral center at the C3 position of the pyrrolidine ring means that this compound exists as a pair of enantiomers. The three-dimensional arrangement of atoms can be critical for biological activity, as different enantiomers often interact differently with chiral biological macromolecules like enzymes and receptors. The chemical and biological properties of substituted pyrrolidine derivatives are highly dependent on their relative stereochemistry. beilstein-journals.org
A significant challenge is the development of efficient and scalable methods for stereoselective synthesis to produce enantiomerically pure forms of the compound. This involves exploring asymmetric synthesis strategies, such as using chiral catalysts or chiral auxiliaries. Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for accessing various stereochemical patterns in pyrrolidine synthesis. rsc.org Alternatively, stereoselective synthesis of pyrrolidin-3-ols from acyclic precursors like homoallylamines presents another viable route. researchgate.net
While challenging, this area also presents a major opportunity. The synthesis of the individual (R) and (S) enantiomers would allow for a detailed investigation into their distinct pharmacological and material properties. This knowledge is crucial for developing more potent and selective drugs or materials with precisely tailored characteristics. If asymmetric synthesis proves difficult, the development of efficient methods for resolving the racemic mixture, such as diastereomeric crystallization or preparative chiral chromatography, will be essential.
Deeper Understanding of Reaction Mechanisms and Kinetics
A comprehensive understanding of the reaction mechanisms and kinetics governing the synthesis and subsequent reactions of this compound is fundamental for process optimization and rational design of new derivatives. The key synthetic step likely involves a nucleophilic aromatic substitution (SNA_r) reaction, where the pyrrolidin-3-ol displaces a chlorine atom on a dichloromethylpyrimidine precursor. Pyrimidines are known to readily undergo nucleophilic substitution at the 2, 4, and 6 positions. growingscience.comyoutube.com
Future research should focus on detailed mechanistic studies of this key bond-forming step. This can be achieved through a combination of experimental and computational approaches. Experimental kinetic studies can determine reaction rates, orders, and activation energies, providing insight into the influence of factors like temperature, concentration, and solvent.
Computational chemistry, particularly using Density Functional Theory (DFT), can be employed to model the reaction pathway, map the potential energy surface, and identify transition state structures and intermediates. researchgate.net Such studies can elucidate the precise mechanism (e.g., addition-elimination vs. elimination-addition) and explain the regioselectivity of the substitution. This deeper mechanistic insight is invaluable for optimizing reaction conditions to maximize yield and minimize byproducts.
Integration with Emerging Chemical Technologies (e.g., photocatalysis, electrochemistry)
The integration of emerging technologies like photocatalysis and electrochemistry offers transformative potential for the synthesis and functionalization of this compound. These methods often provide access to novel reactivity under mild conditions, aligning with the principles of green chemistry.
Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization and the formation of C-C bonds. nih.govacs.org Future research could explore the photocatalytic functionalization of the pyrimidine ring or the methyl group. acs.orgresearchgate.net For instance, a photochemical method for the functionalization of pyridines via pyridinyl radicals has been reported, suggesting that similar radical-based pathways could be developed for this pyrimidine derivative, enabling reactions that are difficult to achieve with traditional methods. nih.govacs.orgiciq.org
Electrochemistry provides an alternative reagent-free method for driving redox reactions. The electrochemical oxidation and reduction of pyrimidine and its derivatives have been previously studied. nih.govacs.org This technology could be applied to develop novel synthetic routes or to functionalize the molecule. For example, electrosynthesis could be used to mediate coupling reactions at the chloro-position or to perform selective oxidations of the alcohol moiety, avoiding the use of stoichiometric chemical oxidants. The direct electrochemical detection of pyrimidine-based nucleotides has also been demonstrated, highlighting the electrochemical activity of this class of compounds. acs.orgnih.gov
| Emerging Technology | Potential Application | Key Advantages |
| Photocatalysis | C-H functionalization of the methyl group; novel cross-coupling reactions. | Mild reaction conditions, high selectivity, access to unique radical-based reactivity. acs.orgacs.org |
| Electrochemistry | Reagent-free synthesis and functionalization (e.g., coupling, oxidation). | Reduced chemical waste, precise control over reaction potential, enhanced safety. nih.gov |
Q & A
Q. What are the recommended synthetic routes for 1-(4-Chloro-5-methylpyrimidin-2-yl)pyrrolidin-3-ol?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling pyrimidine derivatives to pyrrolidine scaffolds. Key steps include:
- Chiral Resolution : Use enantioselective catalysis or chiral auxiliaries to achieve the desired stereochemistry, as demonstrated in (3S)-pyrrolidin-3-ol synthesis via enzymatic resolution or asymmetric hydrogenation .
- Pyrimidine Functionalization : Introduce chloro and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation under controlled temperature (e.g., 50°C) .
- Purification : Recrystallization from methanol/water mixtures or column chromatography with silica gel (eluent: EtOAc/hexane) improves yield and purity .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 52–65% | |
| Hydroxylation | HCl(aq), 50°C, 2.5h | ~53% |
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions; IR for hydroxyl stretching (~3400 cm⁻¹) .
- X-Ray Powder Diffraction (XRPD) : Compare experimental peaks with reference patterns to confirm crystallinity (e.g., 2θ = 12.5°, 18.7°) .
Q. What are the known biological targets or activities associated with this compound?
- Methodological Answer : While direct data is limited, structural analogs (e.g., pyrrolidine-pyrimidine hybrids) show:
- Enzyme Inhibition : Interaction with nucleosidases (e.g., Helicobacter pylori MTA/SAH nucleosidase) via competitive binding .
- Antimicrobial Activity : Pyrimidine derivatives exhibit activity against Gram-positive bacteria (MIC = 8–32 µg/mL) .
- Kinase Modulation : Pyrrolidine hydroxyl groups may hydrogen-bond with ATP-binding pockets in kinases .
Advanced Research Questions
Q. What strategies are effective for resolving stereochemical challenges in synthesis?
- Methodological Answer :
- Chiral Catalysis : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control pyrrolidine stereochemistry .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
- Chiral HPLC : Separate diastereomers using columns like Chiralpak IA with hexane/isopropanol (85:15) .
Q. How can computational methods (e.g., DFT) predict reactivity or interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to study tautomerization or metal coordination (e.g., Cu(II) complexes) .
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina; prioritize poses with lowest ΔG .
- AIM Analysis : Evaluate hydrogen-bond strength via electron density at bond critical points .
Q. What analytical techniques characterize polymorphic forms?
- Methodological Answer :
- XRPD : Identify distinct crystal forms by comparing diffraction patterns (e.g., amorphous vs. crystalline) .
- Thermal Analysis : DSC/TGA to monitor phase transitions (e.g., melting points, decomposition above 200°C) .
- Solid-State NMR : Differentiate polymorphs via ¹³C chemical shifts of methyl groups .
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use pharmacopeial buffer systems (e.g., ammonium acetate, pH 6.5) to ensure reproducibility .
- Purity Verification : Cross-check with reference standards (e.g., USP-grade solvents, ≥98% HPLC purity) .
- Meta-Analysis : Compare IC₅₀ values under identical conditions (pH, temperature) using ANOVA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
